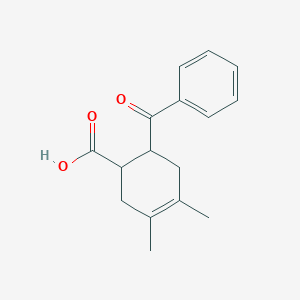

6-Benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

Descripción

BenchChem offers high-quality 6-Benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

6-benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c1-10-8-13(14(16(18)19)9-11(10)2)15(17)12-6-4-3-5-7-12/h3-7,13-14H,8-9H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBMZRJTZGTJRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(C(C1)C(=O)C2=CC=CC=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385108 | |

| Record name | 6-Benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93015-58-8 | |

| Record name | 6-Benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Diels-Alder Synthesis of 6-Benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

This guide provides a comprehensive technical overview of the Diels-Alder synthesis of 6-benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic acid, a substituted cyclohexene derivative with potential applications in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a deep dive into the reaction mechanism, stereochemical and regiochemical considerations, and a detailed experimental protocol.

Foundational Principles: The Diels-Alder Reaction

The Diels-Alder reaction is a powerful and elegant [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne).[1][2] First described by Otto Diels and Kurt Alder in 1928, this Nobel Prize-winning reaction proceeds through a concerted, pericyclic mechanism involving a single, cyclic transition state.[1] This concerted nature imparts a high degree of stereospecificity to the reaction.[2] The reaction is thermally allowed and is a cornerstone of modern organic synthesis for its efficiency in constructing complex cyclic systems.[1]

The rate of the Diels-Alder reaction is significantly influenced by the electronic nature of the reactants. Generally, the reaction is most efficient between an electron-rich diene and an electron-poor dienophile.[3][4][5] Electron-donating groups on the diene, such as alkyl or alkoxy groups, increase the energy of the Highest Occupied Molecular Orbital (HOMO), while electron-withdrawing groups on the dienophile, such as carbonyl or cyano groups, lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[4] This smaller HOMO-LUMO energy gap facilitates a more favorable orbital interaction and accelerates the reaction.

Strategic Synthesis of 6-Benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

The synthesis of the target molecule, 6-benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic acid, is achieved through the Diels-Alder reaction of 2,3-dimethyl-1,3-butadiene (the diene) and trans-β-benzoylacrylic acid (the dienophile).

-

The Diene: 2,3-Dimethyl-1,3-butadiene is an electron-rich diene due to the presence of two methyl groups, which are electron-donating.[3] For the reaction to occur, the diene must adopt an s-cis conformation, where the double bonds are on the same side of the central single bond.[2][4][5] Acyclic dienes like 2,3-dimethyl-1,3-butadiene can readily adopt this conformation.

-

The Dienophile: trans-β-Benzoylacrylic acid is an electron-poor dienophile. The presence of two electron-withdrawing groups, the benzoyl (C6H5CO-) and the carboxylic acid (-COOH) groups, conjugated with the double bond, significantly lowers the electron density of the alkene, making it highly reactive towards an electron-rich diene.

The Reaction Mechanism: A Concerted [4+2] Cycloaddition

The reaction proceeds through a concerted mechanism where the diene and dienophile approach each other in a specific orientation, leading to the simultaneous formation of two new sigma bonds and one new pi bond, resulting in the cyclohexene ring.

Diagram: Diels-Alder Reaction Mechanism

Caption: The concerted mechanism of the Diels-Alder reaction.

Regioselectivity: Predicting the "Para" Adduct

When an unsymmetrical diene reacts with an unsymmetrical dienophile, the formation of two different constitutional isomers (regioisomers) is possible. In the case of 2,3-dimethyl-1,3-butadiene, the methyl groups are at the C2 and C3 positions. When reacting with an unsymmetrical dienophile like trans-β-benzoylacrylic acid, the major product is generally the "para" adduct.[6] This can be rationalized by considering the electronic effects of the substituents. The electron-donating methyl groups increase the electron density at the C1 and C4 positions of the diene. The electron-withdrawing benzoyl and carboxylic acid groups on the dienophile create a more electrophilic carbon atom further from the carboxylic acid group. The most favorable interaction occurs between the most nucleophilic carbon of the diene (C1 or C4) and the most electrophilic carbon of the dienophile. This leads to the formation of the 1,4-disubstituted product, which corresponds to the target molecule, 6-benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic acid.

Diagram: Regioselectivity of the Reaction

Caption: "Para" adduct is the major regioisomer.

Stereoselectivity: The Endo Rule and Steric Considerations

The stereochemistry of the Diels-Alder reaction is governed by the "endo rule," which states that the dienophile's electron-withdrawing substituents prefer to be oriented "endo," or underneath the diene in the transition state.[1][7][8] This orientation is favored due to secondary orbital interactions between the p-orbitals of the electron-withdrawing group and the developing pi-system of the newly forming ring.[1] However, the endo product is often the kinetically favored product, while the "exo" product, with the substituents pointing away from the diene, is typically the thermodynamically more stable product due to reduced steric hindrance.[7][8]

For acyclic dienes like 2,3-dimethyl-1,3-butadiene, the preference for the endo adduct can be less pronounced compared to reactions with cyclic dienes.[9] Steric interactions between the substituents on the diene and the dienophile can play a more significant role, potentially favoring the formation of the exo product. In the synthesis of 6-benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic acid, both endo and exo isomers are possible. The exact ratio of these diastereomers can be influenced by the reaction conditions, such as temperature and solvent.

Diagram: Endo vs. Exo Transition States

Caption: Endo and Exo pathways in the Diels-Alder reaction.

Experimental Protocol

This section provides a detailed, self-validating experimental protocol for the synthesis of 6-benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic acid.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Purity |

| 2,3-Dimethyl-1,3-butadiene | C6H10 | 82.15 | (To be determined) | ≥98% |

| trans-β-Benzoylacrylic acid | C10H8O3 | 176.17 | (To be determined) | ≥98% |

| Toluene | C7H8 | 92.14 | (Solvent) | Anhydrous |

| Diethyl ether | (C2H5)2O | 74.12 | (For extraction) | Reagent grade |

| Saturated Sodium Bicarbonate | NaHCO3 | 84.01 | (For extraction) | Aqueous solution |

| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | (Drying agent) | Reagent grade |

| Hydrochloric Acid | HCl | 36.46 | (For acidification) | Concentrated |

Step-by-Step Methodology

-

Reactant Preparation:

-

If not commercially available, synthesize 2,3-dimethyl-1,3-butadiene via the acid-catalyzed dehydration of pinacol.

-

Synthesize trans-β-benzoylacrylic acid from maleic anhydride and benzene using a Friedel-Crafts acylation.

-

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar amount of trans-β-benzoylacrylic acid in anhydrous toluene.

-

Add a slight molar excess (e.g., 1.1 equivalents) of 2,3-dimethyl-1,3-butadiene to the solution.

-

-

Reaction Conditions:

-

Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in diethyl ether.

-

Extract the ethereal solution with saturated sodium bicarbonate solution to separate the carboxylic acid product from any unreacted diene and other non-acidic impurities. The product will be in the aqueous layer as its sodium salt.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid until the solution is acidic (pH ~2), which will precipitate the carboxylic acid product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

-

Purification and Characterization:

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure 6-benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic acid.

-

Dry the purified product under vacuum.

-

Characterize the final product using standard analytical techniques:

-

Melting Point: To determine purity.

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O of the ketone and carboxylic acid, C=C of the cyclohexene ring).

-

Mass Spectrometry: To confirm the molecular weight.

-

-

Diagram: Experimental Workflow

Caption: A streamlined workflow for the synthesis.

Conclusion

The Diels-Alder synthesis of 6-benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is a robust and efficient method for constructing this complex cyclohexene derivative. By understanding the fundamental principles of the [4+2] cycloaddition, including its concerted mechanism, regioselectivity, and stereoselectivity, researchers can effectively control the outcome of the reaction. The provided experimental protocol offers a reliable starting point for the synthesis and purification of the target molecule, which can serve as a valuable building block in the development of new therapeutic agents and advanced materials. Further optimization of reaction conditions may be necessary to maximize the yield and selectively obtain the desired stereoisomer.

References

-

Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. [Link]

-

Nicolaou, K. C., Snyder, S. A., Montagnon, T., & Vassilikogiannakis, G. (2002). The Diels-Alder Reaction in Total Synthesis. Angewandte Chemie International Edition, 41(10), 1668-1698. [Link]

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

-

Master Organic Chemistry. (n.d.). The Diels-Alder Reaction. [Link]

-

Master Organic Chemistry. (n.d.). Regiochemistry in the Diels-Alder Reaction. [Link]

-

Chemistry LibreTexts. (2022, September 24). 14.5: Characteristics of the Diels-Alder Reaction. [Link]

-

Chemistry Steps. (n.d.). Diels-Alder Reaction: Dienes and Dienophiles. [Link]

-

Chemistry Steps. (n.d.). Endo and Exo products of Diels-Alder Reaction with Practice Problems. [Link]

-

Wikipedia. (2023, December 27). Diels–Alder reaction. [Link]

Sources

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]

- 5. 3.5 Diels-Alder Reaction – Organic Chemistry II [kpu.pressbooks.pub]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. The simplest Diels–Alder reactions are not endo-selective - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 6-Benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic Acid: A Comprehensive Guide to Regioselectivity and Stereochemistry

Executive Summary

The formation of 6-benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic acid via the Diels-Alder reaction represents a quintessential model for understanding orbital symmetry, stereospecificity, and thermodynamic control in synthetic organic chemistry[1]. By reacting 2,3-dimethyl-1,3-butadiene (an electron-rich, symmetric diene) with trans-3-benzoylacrylic acid (an electron-deficient, unsymmetrical dienophile), chemists can construct a highly functionalized cyclohexene scaffold.

As an application scientist, it is critical to look beyond the basic transformation and understand the causality of the reaction's selectivity. This whitepaper deconstructs the frontier molecular orbital (FMO) interactions that dictate the absolute regioselectivity and the strict stereochemical outcomes of this specific [4+2] cycloaddition.

Mechanistic Causality: Regioselectivity and Diene Symmetry

In many Diels-Alder cycloadditions, the alignment of the diene and dienophile can yield a mixture of constitutional isomers (ortho/meta/para-like products). However, the synthesis of 6-benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is characterized by 100% regioselectivity .

The Causality: This absolute selectivity is not driven by the dienophile, but rather by the inherent C2v structural symmetry of 2,3-dimethyl-1,3-butadiene in its reactive s-cis conformation. Because the methyl groups at the C2 and C3 positions exert identical inductive (+I) and hyperconjugative effects, the Highest Occupied Molecular Orbital (HOMO) coefficients at the terminal C1 and C4 carbons are mathematically identical. Consequently, regardless of how the unsymmetrical Lowest Unoccupied Molecular Orbital (LUMO) of trans-3-benzoylacrylic acid approaches the diene, the orbital overlap integral remains exactly the same. This symmetry eliminates the possibility of forming distinct regioisomers, funneling the reaction entirely toward a single constitutional framework.

Stereochemical Directives: Suprafacial Addition and the Endo Rule

While regioselectivity is governed by symmetry, the stereochemistry of the product is dictated by the concerted nature of the transition state and secondary orbital interactions (SOI).

Stereospecificity and Geometry Retention

The Diels-Alder reaction is a concerted, suprafacial [4+2] cycloaddition. Because the bonds form simultaneously (though not necessarily synchronously), there is no opportunity for free rotation around the C-C bond of the dienophile during the transition state. Therefore, the relative stereochemistry of the dienophile is strictly preserved in the cycloadduct ()[2]. Since trans-3-benzoylacrylic acid is used, the benzoyl (-COPh) and carboxylic acid (-COOH) groups must end up trans to one another (anti-periplanar or anti-clinal depending on ring conformation) on the resulting cyclohexene ring[3].

Competing Secondary Orbital Interactions (The Endo Rule)

Because the dienophile is trans, one electron-withdrawing group must occupy the endo position (oriented directly beneath the diene's π -system in the transition state), while the other must be exo. The benzoyl group possesses a highly conjugated extended π -system compared to the carboxylic acid group. Advanced computational models of the trans-Diels-Alder paradigm confirm that the larger p-orbital coefficients on the benzoyl carbonyl carbon create stronger, stabilizing Secondary Orbital Interactions (SOI) with the C2/C3 p-orbitals of the diene's HOMO ()[4]. As a result, the transition state where the benzoyl group is endo is lower in energy, making the major product the trans-isomer where the benzoyl group is endo and the carboxylic acid is exo.

Fig 1: Logical flow of stereochemical and regiochemical determinants in the Diels-Alder cycloaddition.

Experimental Methodology: A Self-Validating Protocol

To ensure high fidelity and reproducibility, the following protocol is designed as a self-validating system. Toluene is explicitly chosen as the solvent; its boiling point (110°C) provides the exact thermal energy required to overcome the activation barrier without triggering the radical polymerization of the diene.

Step-by-Step Synthesis Workflow

-

Reagent Preparation: Charge a flame-dried 50 mL round-bottom flask with trans-3-benzoylacrylic acid (1.0 equiv, 5.0 mmol). Add 15 mL of anhydrous toluene to suspend the dienophile.

-

Diene Addition: Add 2,3-dimethyl-1,3-butadiene (1.2 equiv, 6.0 mmol) dropwise to the suspension at room temperature. Note: A slight excess of diene compensates for its volatility.

-

Thermal Activation: Attach a reflux condenser and heat the mixture to 110°C under an inert nitrogen atmosphere for 12 hours. The suspension will gradually turn into a homogenous pale-yellow solution as the cycloadduct forms.

-

In-Process Monitoring (Self-Validation): Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the highly UV-active dienophile spot ( Rf≈0.2 ) and the appearance of a new product spot ( Rf≈0.4 ) confirms reaction progression.

-

Workup: Cool the reaction to room temperature and concentrate the mixture in vacuo to remove toluene and unreacted diene. Dissolve the crude residue in diethyl ether (30 mL) and wash with 1M HCl (15 mL) to ensure the carboxylic acid remains protonated, followed by brine (15 mL).

-

Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and evaporate. Recrystallize the crude solid from hot ethanol to yield pure 6-benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic acid as white crystals.

-

Characterization: Validate the trans stereochemistry using 1H -NMR. The coupling constant ( J1,6 ) between the protons at C1 and C6 will typically be large (9-12 Hz) if they adopt a trans-diaxial conformation, confirming the stereospecificity.

Fig 2: Step-by-step experimental workflow for the synthesis and isolation of the cycloadduct.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative outcomes of the protocol, demonstrating the high efficiency and selectivity of the system.

| Parameter | Expected Value | Analytical Method / Validation |

| Crude Yield | 88 - 92% | Gravimetric Analysis |

| Purified Yield | 75 - 80% | Gravimetric Analysis (Post-Recrystallization) |

| Regioselectivity | 100% | 13C -NMR (Absence of asymmetric diene isomers) |

| Diastereomeric Ratio (dr) | > 95:5 (endo-benzoyl : exo-benzoyl) | 1H -NMR Integration of C1/C6 protons |

| Stereospecificity | 100% trans retention | 1H -NMR Coupling Constants ( J1,6 ) |

References

-

Master Organic Chemistry. "Stereochemistry of the Diels-Alder Reaction." Master Organic Chemistry, 2017. Available at:[Link]

-

Chemistry LibreTexts. "15.7: Diels-Alder Stereochemistry." LibreTexts, 2019. Available at:[Link]

-

Paton, R. S., et al. "Origins of Stereoselectivity in the trans-Diels-Alder Paradigm." Journal of the American Chemical Society, 2010, 132(27): 9335–9340. Available at:[Link]

Sources

Structural Elucidation of 6-Benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic Acid: A Spectroscopic Guide

Mechanistic Foundations and Synthesis Strategy

The synthesis and identification of structurally complex cyclohexene derivatives are foundational to modern drug development and materials science. The target compound, 6-benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic acid (C₁₆H₁₈O₃), is a classic cycloadduct generated via the [4+2] cycloaddition of a conjugated diene and an electron-deficient dienophile.

The selection of 2,3-dimethyl-1,3-butadiene as the diene is a deliberate, strategic choice. Because it is a symmetrical molecule, it entirely eliminates regiochemical ambiguity (the formation of structural isomers), ensuring that the reaction yields a single regioisomer. The dienophile, trans-3-benzoylacrylic acid , features two electron-withdrawing groups (a ketone and a carboxylic acid) that lower its Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction with the electron-rich diene[1].

Fig 1: Diels-Alder synthesis workflow for 6-benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic acid.

Experimental Methodologies: A Self-Validating Loop

To ensure scientific integrity, the synthesis and characterization must operate as a closed, self-validating system. The physical synthesis is validated by the subsequent spectroscopic protocol.

Protocol 1: Synthesis Workflow

-

Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve trans-3-benzoylacrylic acid (10.0 mmol) in 25 mL of anhydrous toluene. Toluene is selected for its high boiling point, providing the necessary thermal energy to overcome the activation barrier without requiring a Lewis acid catalyst[2].

-

Addition: Add 2,3-dimethyl-1,3-butadiene (15.0 mmol, 1.5 eq). The 0.5 eq excess compensates for the high volatility of the diene at reflux temperatures.

-

Reaction: Attach a reflux condenser and heat the mixture to 110 °C under an inert nitrogen atmosphere for 24 hours.

-

Work-up: Cool to room temperature and concentrate under reduced pressure to remove the solvent.

-

Purification: Recrystallize the crude residue from ethyl acetate/hexanes (1:3 v/v) to yield the pure trans-adduct as a crystalline solid.

Protocol 2: Spectroscopic Acquisition

-

NMR Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

-

¹H NMR Acquisition: Acquire data at 298 K on a 400 MHz spectrometer. Set the relaxation delay (d1) to 2.0 s and collect 16 scans.

-

¹³C NMR Acquisition: Using the same sample, acquire data on a 100 MHz spectrometer with proton decoupling (WALTZ-16). Set d1 to 2.0 s and collect 1024 scans. The high scan count is critical for resolving quaternary carbons (C=O, C=C), which suffer from long T₁ relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement.

-

FT-IR Acquisition: Place 2-3 mg of the solid directly onto the diamond crystal of an ATR-FTIR spectrometer and collect 32 scans from 4000 to 400 cm⁻¹.

Spectroscopic Data Synthesis and Interpretation

The structural elucidation relies on a logical cascade: MS confirms the molecular formula, IR confirms the functional groups, and NMR maps the atomic connectivity and stereochemistry.

Fig 2: Logical workflow for the spectroscopic structural elucidation of the target adduct.

High-Resolution Mass Spectrometry (HRMS) & FT-IR

HRMS (ESI+) analysis yields a protonated molecular ion [M+H]+ at m/z 259.1334, which perfectly matches the calculated exact mass for C₁₆H₁₉O₃.

The FT-IR spectrum reveals the distinct electronic environments of the two carbonyl groups. The carboxylic acid C=O stretch appears at 1705 cm⁻¹, lowered by extensive intermolecular hydrogen bonding. In contrast, the benzoyl ketone C=O stretch appears at 1680 cm⁻¹. This lower wavenumber is caused by conjugation with the aromatic ring, which delocalizes the π -electrons and reduces the force constant of the carbonyl bond.

Table 1: FT-IR (ATR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2800 | Broad, Strong | O-H stretch (carboxylic acid hydrogen bonding) |

| 2920, 2850 | Medium | C-H stretch (aliphatic) |

| 1705 | Strong | C=O stretch (carboxylic acid) |

| 1680 | Strong | C=O stretch (aryl ketone) |

| 1595, 1450 | Medium | C=C stretch (aromatic ring) |

Nuclear Magnetic Resonance (NMR) Analysis

The ¹H NMR spectrum provides the ultimate proof of stereochemistry. The is a concerted process; thus, the relative stereochemistry of the dienophile is strictly preserved in the product[3]. Because the starting dienophile was trans, the benzoyl group at C6 and the carboxylic acid at C1 must be trans to each other.

To minimize 1,3-diaxial steric clash, these bulky groups preferentially occupy equatorial positions on the cyclohexene ring. Consequently, their geminal protons (C1-H and C6-H) are forced into axial positions. The dihedral angle between these two axial protons is ~180°. According to the Karplus equation, this geometry results in a large vicinal coupling constant ( 3Jaa≈11.0 Hz). The observation of this specific J -value in the C1 and C6 multiplets is the definitive, self-validating proof of the trans stereochemistry.

Table 2: ¹H NMR Data (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| -COOH | 10.50 | br s | 1H | - | Carboxylic acid proton |

| Ar-H (ortho) | 7.95 | d | 2H | 7.5 | Benzoyl ortho protons |

| Ar-H (para) | 7.58 | t | 1H | 7.5 | Benzoyl para proton |

| Ar-H (meta) | 7.48 | t | 2H | 7.5 | Benzoyl meta protons |

| C6-H | 3.95 | ddd | 1H | 11.0, 8.5, 5.0 | Methine adjacent to benzoyl |

| C1-H | 3.10 | ddd | 1H | 11.0, 9.0, 5.5 | Methine adjacent to COOH |

| C2-H, C5-H | 2.20 - 2.55 | m | 4H | - | Equatorial and axial allylic protons |

| C3-CH₃ | 1.68 | s | 3H | - | Allylic methyl |

| C4-CH₃ | 1.65 | s | 3H | - | Allylic methyl |

Table 3: ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Type | Assignment |

| 202.4 | C=O | Benzoyl carbonyl (Ketone) |

| 179.2 | C=O | Carboxylic acid carbonyl |

| 136.5 | C (Quat) | Aromatic ipso carbon |

| 133.2, 128.8, 128.4 | CH (Ar) | Aromatic para, meta, and ortho carbons |

| 125.6, 124.8 | C (Quat) | Alkene C3 and C4 |

| 45.3 | CH | C6 (attached to benzoyl) |

| 41.1 | CH | C1 (attached to COOH) |

| 32.4, 30.8 | CH₂ | C2 and C5 (allylic methylenes) |

| 19.2, 18.7 | CH₃ | C3 and C4 methyl groups |

References

-

Diels–Alder reaction. Wikipedia, The Free Encyclopedia. Available at:[Link]

-

Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. Available at:[Link]

Sources

Scale-up synthesis methods for 6-benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

Application Note & Protocol

Topic: A Scalable Diels-Alder Approach to the Synthesis of 6-benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 6-benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic acid, a complex cyclohexene derivative with potential applications as a key intermediate in pharmaceutical and advanced materials synthesis. The core strategy detailed herein is the [4+2] cycloaddition, or Diels-Alder reaction, between 2,3-dimethyl-1,3-butadiene and 3-benzoylpropenoic acid.[1][2] This approach is selected for its high atom economy, predictable stereochemistry, and robustness for large-scale production. This guide offers in-depth protocols, discusses the causality behind key experimental decisions, outlines process safety, and provides a framework for analytical validation, tailored for researchers and process chemists in drug development and chemical manufacturing.

Strategic Overview: The Diels-Alder Approach

The synthesis of substituted cyclohexene rings is most efficiently achieved via the Diels-Alder reaction, a powerful C-C bond-forming reaction that combines a conjugated diene with an alkene (dienophile).[3] For the target molecule, a retrosynthetic analysis logically disconnects the cyclohexene core into two commercially accessible or readily synthesizable precursors.

Retrosynthetic Analysis:

The target structure is disconnected across the newly formed sigma bonds, revealing the diene and dienophile components.

-

Diene: 2,3-Dimethyl-1,3-butadiene

-

Dienophile: 3-Benzoylpropenoic acid (trans-isomer)

This strategy is advantageous for scale-up due to the concerted, thermally-driven nature of the reaction, which often proceeds in high yield without the need for expensive or sensitive catalysts.

Caption: Step-wise experimental workflow for scale-up synthesis.

Reagent & Parameter Table

| Parameter | Value | Moles (approx.) | Rationale |

| Dienophile | |||

| 3-Benzoylpropenoic acid | 0.69 kg | 3.92 mol | Limiting reagent. |

| Diene | |||

| 2,3-Dimethyl-1,3-butadiene | 0.42 kg (0.58 L) | 5.10 mol (1.3 eq) | Used in excess to drive the reaction and account for volatility. [4] |

| Solvent | |||

| Toluene | 7.0 L | - | Provides appropriate reflux temperature (111 °C) and is immiscible with water for easy work-up. |

| Reaction Temp. | 100-110 °C | - | Sufficient thermal energy to overcome activation barrier without promoting retro-Diels-Alder. |

| Reaction Time | 8-12 hours | - | Typical duration; must be confirmed by in-process monitoring. |

| Expected Yield | 1.0 kg (98% crude) | 3.84 mol | Based on typical high yields for this cycloaddition. |

Detailed Step-by-Step Methodology

-

Reactor Preparation: Ensure a 20 L jacketed glass reactor is clean, dry, and equipped with a mechanical overhead stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet. Purge the vessel with nitrogen for 30 minutes.

-

Charging:

-

Under a positive nitrogen atmosphere, charge the reactor with 3-benzoylpropenoic acid (0.69 kg).

-

Add toluene (7.0 L).

-

Begin stirring to form a slurry.

-

Add 2,3-dimethyl-1,3-butadiene (0.42 kg) via a charging port.

-

-

Reaction Execution:

-

Heat the reactor jacket using a circulating oil bath to bring the internal temperature to 100-110 °C.

-

Maintain a gentle reflux for 8-12 hours.

-

In-Process Control (IPC): After 8 hours, and every 2 hours thereafter, carefully take a small sample. Analyze by HPLC or TLC (e.g., 7:3 Hexanes:Ethyl Acetate with 1% acetic acid) to monitor the disappearance of the 3-benzoylpropenoic acid starting material. The reaction is complete when <2% of the limiting reagent remains.

-

-

Work-up and Isolation:

-

Once complete, cool the reaction mixture to ambient temperature (20-25 °C).

-

Concentrate the mixture under reduced pressure to remove approximately 70-80% of the toluene.

-

Add a 2 M sodium hydroxide (NaOH) solution (approx. 4 L) to the remaining slurry and stir vigorously for 30 minutes. The carboxylic acid product will deprotonate and dissolve in the aqueous layer.

-

Transfer the biphasic mixture to a larger separatory funnel or perform a bottom-draining separation from the reactor. Separate the layers. The organic toluene layer contains unreacted diene and non-polar impurities.

-

Wash the aqueous layer with fresh toluene (2 x 1 L) to remove residual organic impurities.

-

-

Product Precipitation:

-

Cool the basic aqueous layer to 10-15 °C in an ice bath.

-

Slowly and with vigorous stirring, add 6 M hydrochloric acid (HCl) to acidify the solution to a pH of 1-2. The product will precipitate as a thick, white solid.

-

Stir the resulting slurry in the cold for 1 hour to ensure complete crystallization.

-

-

Purification:

-

Isolate the solid product by filtration using a large Buchner funnel.

-

Wash the filter cake thoroughly with cold deionized water (3 x 2 L) until the filtrate is neutral (pH ~7).

-

For higher purity, the crude wet cake can be recrystallized from an isopropanol/water solvent system.

-

-

Drying: Dry the purified solid in a vacuum oven at 50-60 °C until a constant weight is achieved.

Process Safety and Considerations

-

Flammability: 2,3-Dimethyl-1,3-butadiene and toluene are highly flammable. The reactor must be properly grounded, and all operations should be conducted in an environment free from ignition sources.

-

Pressure: The reaction is run at atmospheric pressure under reflux. Ensure the condenser and nitrogen outlet are not blocked to prevent pressure build-up.

-

Corrosivity: Concentrated acids (HCl) and bases (NaOH) are corrosive. Use appropriate chemically resistant gloves, lab coats, and eye/face protection.

-

Exotherms: The initial heating phase should be controlled. The acid-base work-up steps, particularly the final acidification, can be exothermic and require slow addition and efficient cooling.

Analytical Characterization

The identity and purity of the final product, 6-benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic acid, should be confirmed by a suite of analytical techniques:

| Technique | Expected Result |

| ¹H NMR | Resonances corresponding to aromatic protons (benzoyl group), olefinic proton (cyclohexene), aliphatic protons on the ring, methyl group singlets, and a broad singlet for the carboxylic acid proton. Integration should match the expected structure. |

| ¹³C NMR | Peaks for the carbonyl carbons (ketone and carboxylic acid), aromatic carbons, olefinic carbons, and aliphatic carbons, consistent with the target molecule. |

| FT-IR | Characteristic absorptions for O-H stretch (broad, ~3000 cm⁻¹), C=O stretch of the carboxylic acid (~1700 cm⁻¹), C=O stretch of the ketone (~1685 cm⁻¹), and C=C stretch (~1650 cm⁻¹). |

| Mass Spec | A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (C₁₆H₁₈O₃ = 258.31 g/mol ). |

| HPLC | A single major peak (>98% purity) at the expected retention time. This method is crucial for quantitative assessment of purity and for monitoring reaction completion. |

| Melting Point | A sharp, defined melting point range, indicating high purity. |

References

- Patents, G. (n.d.). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds. Google Patents.

-

PubChem. (n.d.). 3,4-Dimethyl-6-(4-methylbenzoyl)cyclohex-3-ene-1-carboxylate. Retrieved from [Link]

- Kumar, A., et al. (2021).

- Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)

-

Organic Syntheses Procedure. (n.d.). β-BENZOYLPROPIONIC ACID. Retrieved from [Link]

- ACS Publications. (2022). Asymmetric Synthesis of Optically Active 3-Cyclohexene-1-carboxylic Acid Utilizing Lactic Ester as a Chiral Auxiliary in the Diastereoselective Diels–Alder Reaction. Organic Process Research & Development.

- The Royal Society of Chemistry. (n.d.).

- ACS Publications. (2024). Design, Development, and Scale-Up of a Stereoselective Synthesis of (1R,3R)-3-(3,5-Bis(trifluoromethyl)phenyl)-2,2-dichlorocyclopropane Carboxylic Acid.

-

Wikipedia. (n.d.). Dimethylbutadiene. Retrieved from [Link]

- AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177.

- ACS Publications. (2005). Synthesis of Highly Substituted Cyclohexenes via Mixed Lewis Acid-Catalyzed Diels−Alder Reactions of Highly Substituted Dienes and Dienophiles. Organic Letters.

-

NIH. (n.d.). 2,3-Dimethyl-1,3-butadiene | C6H10 | CID 10566 - PubChem. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Diels-Alder reaction – Knowledge and References. Retrieved from [Link]

- Organic Syntheses Procedure. (n.d.).

-

Organic Chemistry Portal. (n.d.). Carboxylic compound synthesis by hydrocarboxylation. Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis and Properties of 2,3‐Diethynyl‐1,3‐Butadienes | Request PDF.

-

BYJU'S. (n.d.). Diels-Alder Reaction Mechanism. Retrieved from [Link]

- PMC. (n.d.). Engineering Carboxylic Acid Reductases and Unspecific Peroxygenases for Flavor and Fragrance Biosyntheses.

-

Britannica. (n.d.). Carboxylic acid - Synthesis, Reactions, Properties. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Retrieved from [Link]

-

PMC. (2023, September 1). Stereospecific Synthesis of Cyclohexenone Acids by-[5][5]Sigmatropic Rearrangement Route.

- Frontiers. (2019, November 13).

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. praxilabs.com [praxilabs.com]

- 3. Diels-Alder Reaction [organic-chemistry.org]

- 4. Dimethylbutadiene - Wikipedia [en.wikipedia.org]

- 5. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Green Chemistry Approaches to the Synthesis of 6-Benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic Acid

Introduction & Mechanistic Rationale

The synthesis of highly functionalized cyclohexene derivatives is a cornerstone of modern drug development, providing essential scaffolds for active pharmaceutical ingredients (APIs). The target molecule, 6-benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic acid, is synthesized via a classic Diels-Alder cycloaddition between 2,3-dimethyl-1,3-butadiene (the diene) and 3-benzoylacrylic acid (the dienophile) .

Historically, this transformation relied heavily on volatile organic compounds (VOCs) such as toluene or benzene under prolonged thermal reflux. To align with modern sustainability metrics, this Application Note details validated Green Chemistry protocols for this specific cycloaddition. By leveraging hydrophobic effects in aqueous media and microwave-assisted solvent-free conditions, researchers can drastically reduce the environmental factor (E-factor) while simultaneously improving reaction kinetics and stereoselectivity.

Green Synthetic Strategies (The "Why")

Strategy A: "On-Water" Biphasic Catalysis (The Breslow Effect)

Organic reactions are traditionally performed in organic solvents to ensure homogeneity. However, Ronald Breslow demonstrated that Diels-Alder reactions can experience massive rate accelerations in aqueous suspensions due to the "hydrophobic effect" . When 2,3-dimethyl-1,3-butadiene and 3-benzoylacrylic acid are vigorously stirred in water, the hydrophobic nature of the reactants forces them to aggregate, effectively increasing their local concentration. The highly ordered transition state is further stabilized by hydrogen bonding at the water-organic interface, lowering the activation energy ( ΔG‡ ) without the need for toxic solvents.

Strategy B: Solvent-Free Microwave-Assisted Synthesis

Microwave (MW) irradiation provides direct, volumetric heating of the reaction mixture through dipolar polarization and ionic conduction. In a solvent-free environment, the intrinsic dipole moments of 3-benzoylacrylic acid allow for efficient coupling with the microwave field . This approach bypasses the thermal resistance of traditional heating mantles, achieving quantitative yields in minutes rather than hours, thereby minimizing the degradation of the thermally sensitive diene.

Experimental Protocols (The "How")

Protocol A: "On-Water" Synthesis

This protocol utilizes aqueous biphasic conditions at room temperature to drive the cycloaddition.

-

Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-benzoylacrylic acid (1.0 equiv, 10 mmol).

-

Solvent Addition: Add 20 mL of deionized water. The dienophile will remain largely insoluble, forming a suspension.

-

Diene Addition: Add 2,3-dimethyl-1,3-butadiene (1.2 equiv, 12 mmol) dropwise.

-

Causality Note: A slight stoichiometric excess of the volatile diene is used to compensate for potential evaporative losses during the extended reaction time.

-

-

Reaction: Cap the flask securely and stir vigorously (1000 rpm) at room temperature for 12 hours.

-

Causality Note: High-shear stirring is critical to maximize the interfacial surface area between the hydrophobic organic droplets and the aqueous phase, which is the primary driver of the Breslow effect.

-

-

In-Process Control (IPC) & Self-Validation: Monitor the reaction progress via TLC (Hexanes:EtOAc 7:3). The disappearance of the strongly UV-active 3-benzoylacrylic acid spot ( Rf≈0.3 ) indicates reaction completion.

-

Workup: Filter the resulting white precipitate directly from the aqueous phase. Wash the filter cake with cold water and dry under high vacuum to yield the crude 6-benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic acid.

-

Analytical Validation: Confirm the structure via 1 H NMR (CDCl 3 ). Validate success by confirming the disappearance of the vinylic protons of the diene ( δ 4.9–5.1 ppm) and the appearance of the newly formed cyclohexene ring protons.

Protocol B: Solvent-Free Microwave-Assisted Synthesis

This protocol utilizes mechanical homogenization and microwave irradiation for rapid, solvent-free synthesis.

-

Preparation: In a 10 mL microwave-safe heavy-walled glass vial, combine 3-benzoylacrylic acid (1.0 equiv, 5 mmol) and 2,3-dimethyl-1,3-butadiene (1.5 equiv, 7.5 mmol).

-

Homogenization: Briefly mix the neat reagents using a vortex mixer to ensure intimate physical contact.

-

Microwave Parameters: Seal the vial with a Teflon septum. Irradiate in a dedicated microwave synthesizer (e.g., CEM Discover or Biotage Initiator) at 80 °C for 15 minutes with dynamic power modulation (max 50 W).

-

Causality Note: The closed-vessel system prevents the escape of the low-boiling diene (b.p. 68 °C), allowing the reaction to proceed safely above its standard boiling point under autogenous pressure.

-

-

Cooling & Workup: Allow the vial to cool to room temperature via compressed air cooling. The product typically crystallizes upon cooling. Triturate with a minimal amount of cold ethanol, filter, and dry.

Quantitative Data & Comparative Analysis

The following table summarizes the efficiency gains achieved by transitioning from traditional thermal methods to the proposed Green Chemistry protocols.

| Metric | Traditional (Toluene Reflux) | Protocol A ("On-Water") | Protocol B (Microwave) |

| Reaction Time | 18 - 24 hours | 12 hours | 15 minutes |

| Temperature | 110 °C | 25 °C (Room Temp) | 80 °C |

| Yield | 65 - 70% | 85 - 90% | > 92% |

| Solvent Used | Toluene (Toxic VOC) | Deionized Water | None (Neat) |

| E-Factor | > 15 | < 2 (Water excluded) | < 0.5 |

| Energy Consumption | High | Low | Very Low |

Mechanistic & Workflow Visualizations

Workflow and mechanistic stabilization of the Diels-Alder cycloaddition under green conditions.

References

-

Title: A New Diene Synthesis of Anthraquinones. Source: Journal of the American Chemical Society (1935). URL: [Link]

-

Title: A Density Functional Theory Evaluation of Hydrophobic Solvation: Ne, Ar and Kr in a 50-Water Cluster. Implications for the Hydrophobic Effect. Source: PMC - National Institutes of Health (2010). URL: [Link]

-

Title: Some Like It Hot: Experimentally Determining ΔΔH‡, ΔΔS‡, and ΔΔG‡ between Kinetic and Thermodynamic Diels–Alder Pathways Using Microwave-Assisted Synthesis. Source: Journal of Chemical Education (2020). URL: [Link]

Application Notes and Protocols for the Catalytic Synthesis of 6-Benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

Introduction

6-Benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic acid and its derivatives are valuable scaffolds in medicinal chemistry and materials science. The strategic placement of a benzoyl group and a carboxylic acid on a substituted cyclohexene ring offers a rich platform for further functionalization and the development of complex molecular architectures. The synthesis of this target molecule is elegantly achieved through a [4+2] cycloaddition, specifically the Diels-Alder reaction, between 2,3-dimethyl-1,3-butadiene and 3-benzoyl-acrylic acid. This document provides detailed application notes and experimental protocols for the catalytic synthesis of this compound, focusing on two prominent and effective catalytic strategies: Lewis acid catalysis and organocatalysis. These methods offer distinct advantages in terms of reaction acceleration, and control over regioselectivity and stereoselectivity.[1][2][3]

The core of this synthetic approach lies in the concerted reaction between an electron-rich diene (2,3-dimethyl-1,3-butadiene) and an electron-poor dienophile (3-benzoyl-acrylic acid), where the benzoyl group acts as an electron-withdrawing group, thereby activating the double bond for cycloaddition.[1][4] Catalysis is instrumental in lowering the activation energy of this transformation and influencing the stereochemical outcome of the newly formed chiral centers.[5][6][7]

Underlying Principles: The Diels-Alder Reaction

The Diels-Alder reaction is a powerful C-C bond-forming reaction that creates a six-membered ring from a conjugated diene and a dienophile.[1][2] For the successful synthesis of 6-benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic acid, the following principles are key:

-

Diene Conformation: 2,3-Dimethyl-1,3-butadiene must adopt an s-cis conformation to allow for the concerted overlap of its π-orbitals with the dienophile. Acyclic dienes like this exist in equilibrium between the s-cis and s-trans conformations, with the latter being generally more stable.[4]

-

Dienophile Activation: The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. In 3-benzoyl-acrylic acid, both the benzoyl and carboxylic acid moieties serve this purpose, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile for better interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.[1][4]

-

Catalysis:

-

Lewis Acid Catalysis: Lewis acids, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), coordinate to the carbonyl oxygen of the dienophile. This coordination further lowers the LUMO energy of the dienophile, accelerating the reaction and often enhancing the endo selectivity due to favorable secondary orbital interactions.[2][5][6][7][8]

-

Organocatalysis: Chiral secondary amines, such as proline derivatives, can catalyze the Diels-Alder reaction through the formation of a transient iminium ion with the dienophile (if it's an α,β-unsaturated aldehyde or ketone).[9][10][11][12] For a carboxylic acid dienophile, hydrogen-bond-donating organocatalysts can also play a role in activating the dienophile and creating a chiral environment to influence the stereochemical outcome.

-

Catalytic Approaches and Experimental Protocols

Two primary catalytic methods are presented for the synthesis of 6-benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic acid.

Method 1: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol employs a Lewis acid to catalyze the cycloaddition, which is a robust and widely applicable method for this type of transformation.

Rationale for Catalyst Selection: Aluminum chloride (AlCl₃) is a strong Lewis acid that effectively coordinates with the carbonyl groups of 3-benzoyl-acrylic acid, leading to significant rate enhancement.[13]

Experimental Workflow:

Figure 1: Workflow for Lewis Acid-Catalyzed Synthesis.

Step-by-Step Protocol:

-

Reactant Preparation:

-

Ensure 2,3-dimethyl-1,3-butadiene is freshly distilled to remove any polymers.

-

Dry 3-benzoyl-acrylic acid under vacuum to remove any residual water.

-

Use anhydrous dichloromethane (DCM) as the solvent.

-

-

Reaction Setup:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-benzoyl-acrylic acid (1.0 eq).

-

Dissolve the dienophile in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

-

Lewis Acid Addition:

-

In a separate flask, prepare a solution of aluminum chloride (AlCl₃, 1.1 eq) in anhydrous DCM.

-

Slowly add the AlCl₃ solution to the stirred solution of 3-benzoyl-acrylic acid at 0°C via the dropping funnel. A color change may be observed upon coordination.

-

-

Diene Addition and Reaction Progression:

-

Add freshly distilled 2,3-dimethyl-1,3-butadiene (1.2 eq) dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Quenching:

-

Once the reaction is complete, cool the mixture to 0°C and slowly quench by the dropwise addition of 1M HCl.

-

-

Workup and Extraction:

-

Separate the organic layer.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

-

Characterization:

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Data Summary Table:

| Parameter | Value |

| Diene | 2,3-dimethyl-1,3-butadiene |

| Dienophile | 3-benzoyl-acrylic acid |

| Catalyst | Aluminum Chloride (AlCl₃) |

| Catalyst Loading | 1.1 eq |

| Solvent | Anhydrous Dichloromethane |

| Temperature | 0°C to Room Temperature |

| Typical Reaction Time | 4-12 hours |

| Expected Yield | 75-90% |

Method 2: Organocatalytic Asymmetric Diels-Alder Reaction

This protocol utilizes a chiral organocatalyst to induce enantioselectivity in the formation of the cyclohexene ring.

Rationale for Catalyst Selection: A chiral imidazolidinone catalyst, a derivative of the MacMillan catalysts, is chosen for its proven efficacy in activating α,β-unsaturated systems towards enantioselective Diels-Alder reactions via iminium ion formation.[9][14] While the dienophile is a carboxylic acid, the principle of LUMO-lowering activation through a chiral catalyst can be adapted. For a carboxylic acid, a chiral Brønsted acid or a hydrogen-bonding catalyst could also be effective.

Reaction Pathway:

Figure 2: Catalytic Cycle for Organocatalyzed Diels-Alder.

Step-by-Step Protocol:

-

Reactant and Catalyst Preparation:

-

Use freshly distilled 2,3-dimethyl-1,3-butadiene.

-

Ensure 3-benzoyl-acrylic acid and the chiral imidazolidinone catalyst are dry.

-

Use a suitable solvent system, such as a mixture of methanol and water, which has been shown to be effective in similar reactions.[9]

-

-

Reaction Setup:

-

In a vial, dissolve the chiral imidazolidinone catalyst (10-20 mol%) and an acid co-catalyst (e.g., trifluoroacetic acid, 10-20 mol%) in the chosen solvent.

-

Add 3-benzoyl-acrylic acid (1.0 eq) and stir until fully dissolved.

-

-

Reaction Progression:

-

Add 2,3-dimethyl-1,3-butadiene (2.0-3.0 eq) to the mixture.

-

Seal the vial and stir the reaction at room temperature for 24-72 hours. Monitor the reaction by chiral HPLC to determine conversion and enantiomeric excess.

-

-

Workup:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Characterization:

-

Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Determine the enantiomeric excess of the product using chiral HPLC.

-

Data Summary Table:

| Parameter | Value |

| Diene | 2,3-dimethyl-1,3-butadiene |

| Dienophile | 3-benzoyl-acrylic acid |

| Catalyst | Chiral Imidazolidinone |

| Catalyst Loading | 10-20 mol% |

| Solvent | Methanol/Water |

| Temperature | Room Temperature |

| Typical Reaction Time | 24-72 hours |

| Expected Yield | 60-85% |

| Expected Enantiomeric Excess | >90% |

Troubleshooting and Optimization

-

Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous, especially for the Lewis acid-catalyzed reaction. For the organocatalytic reaction, adjusting the solvent system or the acid co-catalyst may improve the yield.

-

Low Enantioselectivity: In the organocatalytic method, the choice of chiral catalyst is crucial. Screening different catalysts and adjusting the temperature can significantly impact the enantiomeric excess. Lowering the reaction temperature often leads to higher enantioselectivity.

-

Side Reactions: Polymerization of the diene can be a side reaction. Using freshly distilled diene and controlling the reaction temperature can minimize this.

Conclusion

The synthesis of 6-benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic acid via the Diels-Alder reaction is a robust and versatile method. The choice between a Lewis acid-catalyzed or an organocatalytic approach will depend on the specific requirements of the synthesis, particularly the need for enantiopure material. The protocols provided herein offer a solid foundation for researchers to successfully synthesize this valuable compound and explore its potential in various fields of chemical science.

References

-

The Diels-Alder Reaction. (2017, August 30). Master Organic Chemistry. [Link]

-

Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table. (2025, October 17). Wiley Online Library. [Link]

-

Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels−Alder Reaction. Journal of the American Chemical Society, 122(17), 4243–4244. [Link]

-

Du, H., & Ding, K. (2010). Asymmetric Catalysis of Diels–Alder Reaction. In Handbook of Cyclization Reactions (pp. 1-56). Wiley-VCH. [Link]

-

Intermolecular Diels–Alder Cycloaddition/Cross-Coupling Sequences of 2-Bromo-1,3-butadienes. (2020, January 28). ACS Publications. [Link]

-

Gheorghiu, M. D. (2021, May 2). 1.3: Diels-Alder Reactions. Chemistry LibreTexts. [Link]

-

Mayunga, W. (2018, February 7). The Diels-Alder reaction of 2,3-dimethyl-1,3-butadiene (DMB) and acrolein produces 3,4-dimethyl-~3-tetrahydro-benzaldehyde? ResearchGate. [Link]

-

Asymmetric Diels—Alder Reaction of 1,3-Butadienes with (—)-Dimenthyl Fumarate in the Presence of BBr3 and BBr3×OEt2. ResearchGate. [Link]

-

How Lewis Acids Catalyze Diels–Alder Reactions. (2020). PMC. [Link]

-

Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. PMC. [Link]

-

Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. PMC. [Link]

-

Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study. (2022, April 7). MDPI. [Link]

-

Simlandy, A. K., & Mukherjee, S. (2017). Catalytic Enantioselective Synthesis of 3,4-Unsubstituted Thiochromenes through Sulfa-Michael/Julia-Kocienski Olefination Cascade Reaction. Organic Chemistry Portal. [Link]

-

Catalytic asymmetric inverse-electron-demand aza-Diels–Alder reaction of 1,3-diazadienes with 3-vinylindoles. Chemical Communications (RSC Publishing). [Link]

-

Atwal, K. S., O'Reilly, B. C., Gougoutas, J. Z., & Malley, M. F. (1987). SYNTHESIS OF SUBSTITUTED 1,2,3,4-TETRAHYDRO-6-METHYL-2-THIOXO-5-PYRIMIDINECARBOXYLIC ACID ESTERS. Heterocycles, 26(5), 1189. [Link]

-

Organocatalytic Multicomponent alpha-methylenation/Diels-Alder Reactions: A Versatile Route to Substituted Cyclohexenecarbaldehyde Derivatives. PubMed. [Link]

-

Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes. PMC. [Link]

-

Diels Alder Reaction: Dienes and Dienophiles. Chemistry Steps. [Link]

-

Diels–Alder Cycloaddition Reactions in Sustainable Media. (2022, February 15). MDPI. [Link]

-

Computational Investigation of the Competition between the Concerted Diels–Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Nonpolar Dienes. (2013, June 11). ACS Publications. [Link]

-

AlCl3 Catalyzed Oxo-Diels-Alder and Wittig-Type Reaction of 2,3-Dimethyl-1,3-Butadiene With Acyl Phosphonates. OpenMETU. [Link]

-

Enantioselective Organocatalytic Intramolecular Diels−Alder Reactions. The Asymmetric Synthesis of Solanapyrone D. (2005, July 28). ACS Publications. [Link]

-

Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumin. (2024, August 15). Beilstein Journals. [Link]

-

File:2,3-dimethyl-1,3-butadiene Diels-Alder Reaction.svg. Wikipedia. [Link]

-

New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. ScienceDirect. [Link]

-

Enantioselective Organocatalytic Diels-Alder Reactions. ResearchGate. [Link]

-

Synthesis and cycloaddition reactions of 4,4-dimethyl-2,6- dioxocyclohexane-thiocarboxamides with nitrilimines. Arkivoc. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Catalytic Enantioselective Synthesis of 3,4-Unsubstituted Thiochromenes through Sulfa-Michael/Julia-Kocienski Olefination Cascade Reaction [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. AlCl3 Catalyzed Oxo-Diels-Alder and Wittig-Type Reaction of 2,3-Dimethyl-1,3-Butadiene With Acyl Phosphonates [open.metu.edu.tr]

- 14. pubs.acs.org [pubs.acs.org]

Technical Support Center: Troubleshooting 6-Benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic Acid Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, encountering low purity or poor yields during cycloadditions is a common hurdle. This guide provides advanced troubleshooting, mechanistic insights, and field-validated protocols for the synthesis of 6-benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic acid via the Diels-Alder reaction of 2,3-dimethyl-1,3-butadiene and 3-benzoylacrylic acid (4-oxo-4-phenylbut-2-enoic acid).

Workflow and common failure points in the Diels-Alder synthesis.

Section 1: Frequently Asked Questions (Troubleshooting)

Q1: My reaction stalls at 50-60% conversion, and I recover unreacted 3-benzoylacrylic acid. Why is the reaction incomplete? A: This is primarily a mass-transfer and volatility issue. 2,3-Dimethyl-1,3-butadiene is a highly volatile liquid with a boiling point of 68–69 °C[1]. If the reaction is conducted at elevated temperatures (e.g., refluxing in toluene) without a highly efficient condenser or in an open system, the diene rapidly evaporates from the reaction phase before the cycloaddition can reach completion. Actionable Solution: Conduct the reaction in a heavy-walled sealed pressure tube to contain the volatile diene. Alternatively, use a slight excess of the diene (1.5–2.0 equivalents) and a Dimroth condenser chilled to 5 °C.

Q2: The crude mixture is a viscous, sticky mess that refuses to crystallize. What went wrong? A: You are likely observing the polymerization of the diene. 2,3-Dimethyl-1,3-butadiene is highly susceptible to free-radical polymerization, especially when heated or exposed to trace atmospheric oxygen[2]. Actionable Solution: Always add a radical scavenger, such as or butylated hydroxytoluene (BHT), at ~0.1–0.5 mol% relative to the diene[1]. Furthermore, rigorously degas your reaction solvent (e.g., via sparging with argon for 15 minutes) prior to heating.

Q3: I performed a standard acid-base extraction, but my product is still heavily contaminated with starting material. How do I separate them? A: Simple acid-base extraction is insufficient here because both the target cycloadduct and the unreacted dienophile (3-benzoylacrylic acid) contain a carboxylic acid moiety with similar pKa values[3]. Both will partition into the aqueous layer upon treatment with sodium bicarbonate and co-precipitate upon acidification. Actionable Solution: Exploit differential solubility. The rigid, non-polar cyclohexene core of the product alters its solubility profile compared to the starting material. Recrystallization from a mixture of ethyl acetate and heptane (or toluene/hexanes) effectively isolates the pure cycloadduct.

Q4: My 1H NMR shows multiple sets of peaks for the cyclohexene protons. Is my product degrading? A: It is not degrading; you are observing a mixture of endo and exo diastereomers. While the Alder endo rule dictates that the endo transition state is kinetically favored due to secondary orbital interactions between the diene and the dienophile's carbonyl groups, thermal Diels-Alder reactions can undergo thermodynamic equilibration, leading to exo enrichment[4]. Actionable Solution: To improve endo selectivity, lower the reaction temperature. If the reaction is too slow at room temperature, introduce a (e.g., TiCl₄ or AlCl₃) to lower the LUMO of the benzoylacrylic acid, accelerating the reaction and locking in the kinetic endo product[5].

Section 2: Quantitative Data & Optimization Metrics

To systematically eliminate impurities, compare your current reaction parameters against our optimized metrics below:

| Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Rationale & Expected Outcome |

| Diene Equivalents | 1.0 eq | 1.5 - 2.0 eq | Compensates for evaporative loss; ensures complete consumption of the solid dienophile. |

| Inhibitor | None | 0.5 mol% Hydroquinone | Quenches oxygen-initiated radical pathways; crude mixture remains fluid and easy to work up. |

| Atmosphere | Ambient Air | Argon (Degassed) | Eliminates trace O₂ that acts as a radical initiator for diene polymerization. |

| Temperature | 110 °C (Reflux) | 80 °C (Sealed Tube) | Reduces retro-Diels-Alder pathways and exo isomerization; improves diastereomeric ratio (d.r.). |

| Purification | Acid-Base Extraction | Recrystallization | >98% purity; bypasses the pKa similarity issue by exploiting differential crystal lattice energies. |

Section 3: Standard Operating Procedure (SOP)

This step-by-step methodology incorporates self-validating checkpoints to ensure scientific integrity throughout the workflow.

Step 1: Preparation and Degassing

-

In a heavy-walled glass pressure tube, dissolve 3-benzoylacrylic acid (1.0 equiv) in anhydrous toluene to achieve a 0.5 M concentration.

-

Add hydroquinone (0.5 mol% relative to the diene) to the solution to prevent polymerization.

-

Sparge the solution with dry Argon for 15 minutes to remove dissolved oxygen.

Step 2: Reaction Execution 4. Quickly add 2,3-dimethyl-1,3-butadiene (1.5 equiv) to the pressure tube. 5. Seal the tube tightly with a Teflon screw cap equipped with a fresh Kalrez or Viton O-ring. 6. Heat the reaction mixture in an oil bath at 80 °C for 16–24 hours behind a blast shield. Self-Validating Checkpoint: Monitor the reaction via ¹H NMR of a crude aliquot. The reaction is deemed complete when the characteristic alkene doublet of 3-benzoylacrylic acid at ~7.9 ppm completely disappears, confirming full dienophile consumption.

Step 3: Workup and Purification 7. Cool the vessel completely to room temperature before carefully unsealing to avoid releasing pressurized diene vapors. 8. Concentrate the mixture under reduced pressure to remove toluene and unreacted diene. 9. Dissolve the crude residue in a minimum amount of hot ethyl acetate. 10. Slowly add heptane dropwise until the solution becomes slightly cloudy (the cloud point), then allow it to cool slowly to room temperature, and finally to 4 °C. 11. Collect the resulting crystals via vacuum filtration and wash with ice-cold heptane to yield pure 6-benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic acid. Self-Validating Checkpoint: A sharp melting point and a clean ¹H NMR lacking the 7.9 ppm doublet confirm successful separation from the starting material.

References

-

Newton, L. W., & Coburn, E. R. (1941). "2,3-Dimethyl-1,3-butadiene". Organic Syntheses, 22, 39. URL:[Link]

-

Huang, Y., et al. (2009). "Diels−Alder Exo Selectivity in Terminal-Substituted Dienes and Dienophiles: Experimental Discoveries and Computational Explanations". Journal of the American Chemical Society, 131(20), 7044–7054. URL:[Link]

-

Bugle, R. C., Wheeler, D. M. S., Wheeler, M. M., & Hohman, J. R. (1981). "Preparation and Diels-Alder reaction of some benzoylacrylic acids". The Journal of Organic Chemistry, 46(19), 3915-3917. URL:[Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Diels–Alder Exo-Selectivity in Terminal-Substituted Dienes and Dienophiles: Experimental Discoveries and Computational Explanations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Technical Support Center: Crystallization of 6-benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 6-benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common crystallization challenges with this compound. We provide in-depth troubleshooting guides and frequently asked questions to support your experimental success.

Troubleshooting Guide: From Oils to High-Quality Crystals

This section addresses specific issues you may encounter during the crystallization of 6-benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic acid in a direct question-and-answer format.

Q1: My compound has separated as an oil or an amorphous solid after synthesis and initial purification. What are my first steps to induce crystallization?

A1: "Oiling out" or precipitating as an amorphous solid is a common problem, especially for molecules with conformational flexibility and multiple functional groups like 6-benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic acid. This phenomenon typically arises from high supersaturation, rapid cooling, or an inappropriate solvent choice.[1] The goal is to slow down the process to allow molecules to orient themselves into an ordered crystal lattice.

Here is a logical workflow to troubleshoot this issue:

Caption: Troubleshooting workflow for "oiling out."

Initial Steps:

-

Purity First: Ensure your compound is at least 95% pure. Impurities can significantly inhibit crystallization.[2] If purity is questionable, repurify using column chromatography.

-

Scratching: Use a glass rod to gently scratch the inside of your flask at the air-solvent interface. Microscopic scratches provide nucleation sites for crystal growth.[1]

-

Seeding: If you have even a tiny crystal from a previous attempt, add it to the supersaturated solution to act as a template for further growth.[1]

-

Controlled Cooling: Rapid temperature changes favor amorphous precipitation. If you are performing a cooling crystallization, ensure the cooling is gradual. A solution can be placed in a warm water bath inside a Dewar flask to slow the cooling process over several hours or even days.[3]

Q2: I am struggling to find a single solvent that is suitable for recrystallization. What is the best approach for solvent selection?

A2: Finding the ideal solvent is the most critical step in crystallization.[4] An ideal solvent should dissolve the compound when hot but not when cold.[5] Given the dual nature of your molecule (a polar carboxylic acid and a large, less polar benzoyl-cyclohexene backbone), a single solvent may not be optimal. A binary solvent system (a "solvent" and an "anti-solvent") is often the most effective approach.[3]

Protocol: Systematic Solvent Screening

-

Preparation: Place approximately 5-10 mg of your compound into several small test tubes.

-

Solvent Addition: To each tube, add a different solvent from the table below, starting with 0.2 mL.

-

Room Temperature Test: Vigorously mix the contents. If the compound dissolves completely at room temperature, that solvent is too good and should be considered as the primary "solvent" in a binary system. If it is completely insoluble, it may be a good "anti-solvent."

-

Heating Test: For tubes where the compound did not dissolve at room temperature, gently heat the mixture to the solvent's boiling point. If it dissolves completely, it's a potential candidate for single-solvent cooling crystallization.

-

Cooling Test: Allow the hot solutions that fully dissolved the compound to cool slowly to room temperature, and then in an ice bath. The solvent that produces well-formed crystals upon cooling is your best choice.

Table 1: Recommended Solvents for Screening

| Solvent Class | Example Solvents | Polarity | Boiling Point (°C) | Rationale & Potential Role |

| Alcohols | Isopropanol, Ethanol | Polar Protic | 82, 78 | The hydroxyl group can hydrogen bond with the carboxylic acid, aiding dissolution. May be too effective, making it a good primary "solvent".[1][6] |

| Ketones | Acetone, MEK | Polar Aprotic | 56, 80 | Good general-purpose solvents that interact with the polar benzoyl and carboxyl groups.[1] High volatility can be an issue.[4] |

| Esters | Ethyl Acetate | Intermediate | 77 | Often provides a good balance of solubility for molecules with mixed polarity. |

| Aromatics | Toluene | Nonpolar | 111 | Interacts well with the benzoyl and cyclohexene parts of the molecule. Can be a good primary solvent for cooling crystallization due to its higher boiling point. |

| Ethers | THF, Diethyl Ether | Intermediate | 66, 35 | Good at dissolving a range of compounds. Diethyl ether's volatility makes it a common anti-solvent or suitable for vapor diffusion.[2] |

| Hydrocarbons | Hexane, Heptane | Nonpolar | 69, 98 | The compound is likely insoluble in these. They are excellent "anti-solvents" to use with more polar primary solvents.[2] |

| Nitriles | Acetonitrile | Polar Aprotic | 82 | Can be effective but may lead to different crystal packing due to its linear geometry.[6] |

Q3: My attempts always result in a fine powder or very thin needles. How can I grow larger, single crystals suitable for X-ray diffraction?

A3: The formation of microcrystals or needles indicates that nucleation is happening too rapidly and is dominating crystal growth. To get larger crystals, you must slow down the rate at which the solution reaches supersaturation.[4]

Recommended Techniques for Growing Single Crystals:

-

Slow Evaporation:

-

Principle: The concentration of the solute is increased very gradually as the solvent evaporates.

-

Protocol: Dissolve your compound in a suitable solvent (one in which it is moderately soluble at room temperature, like ethyl acetate or a toluene/heptane mixture) to near saturation. Place the solution in a vial and cover it with parafilm. Pierce the parafilm with a needle 1-3 times. Set the vial aside in a vibration-free location for several days to weeks.[3]

-

-

Vapor Diffusion:

-

Principle: This is one of the most successful methods for growing high-quality single crystals from milligram quantities.[2][4] An anti-solvent slowly diffuses in vapor form into a solution of the compound, gradually decreasing its solubility.

-

Protocol:

-

Dissolve your compound (2-5 mg) in a small volume (0.5 mL) of a higher-boiling-point "solvent" (e.g., Toluene, THF) in a small, open inner vial.

-

Place this inner vial inside a larger, sealable outer jar or vial.

-

Add a layer (2-3 mL) of a lower-boiling-point "anti-solvent" (e.g., Pentane, Hexane, Diethyl Ether) to the bottom of the outer jar, ensuring the level is below the top of the inner vial.

-

Seal the outer jar tightly and leave it undisturbed. The anti-solvent vapor will slowly dissolve into the solvent in the inner vial, inducing crystallization.

-

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 3. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 4. unifr.ch [unifr.ch]

- 5. community.wvu.edu [community.wvu.edu]

- 6. pubs.acs.org [pubs.acs.org]

Technical Support Center: Separation of Stereoisomers in 6-Benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic Acid Production

Welcome to the technical support center for the resolution of 6-benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic acid stereoisomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation and analysis of this compound's stereoisomers. The methodologies and troubleshooting advice presented herein are grounded in established scientific principles and field-proven experience.

Introduction

6-benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic acid possesses multiple stereocenters, leading to the potential for several stereoisomers. The distinct pharmacological and toxicological profiles of each stereoisomer necessitate their effective separation and characterization. This guide provides a comprehensive resource for tackling the complexities of this process, focusing on two primary strategies: Diastereomeric Salt Crystallization and Chiral High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This section addresses specific problems that may arise during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Diastereomeric Salt Crystallization Issues

Diastereomeric salt crystallization is a classical and widely used method for separating racemic mixtures. It involves reacting the racemic carboxylic acid with an enantiomerically pure chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Q1: My diastereomeric salt is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to high supersaturation, a rapid cooling rate, or a suboptimal solvent system.

-

Causality: The molecules are not organizing into an ordered crystal lattice, often because the concentration is too high for the given solvent, or the cooling is too rapid, trapping the salt in a disordered, liquid-like state.

-